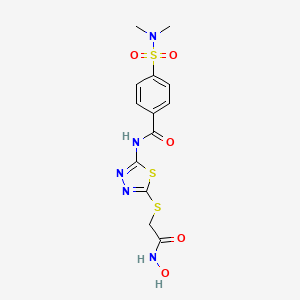![molecular formula C12H19NO3 B2874260 Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 2344679-03-2](/img/structure/B2874260.png)
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound . It is a liquid at room temperature . The compound has a molecular weight of 225.29 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the carbonyl group of the lactam of a compound was reduced to methylene under the action of a reducing agent to obtain a related compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h8-9H,4-6,8H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 225.29 .Applications De Recherche Scientifique
Synthesis and Chemical Space Exploration
The compound tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate and its analogs have been the subject of various synthetic routes, contributing significantly to the exploration of novel chemical spaces. Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its potential for further selective derivations and access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Similarly, López et al. (2020) described a catalytic and enantioselective synthesis of 4-substituted proline scaffolds, including the transformation of tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Conformational and Stereochemical Studies
Research has also focused on the synthesis and conformational analysis of azabicycloheptane amino acids. Hart and Rapoport (1999) reported the synthesis of a 7-azabicyclo[2.2.1]heptane glutamic acid analogue, emphasizing the conformational constraints and stereochemical complexity introduced by the azabicyclo[2.2.1] framework (Hart & Rapoport, 1999). Campbell and Rapoport (1996) developed chirospecific syntheses of 7-azabicycloheptane amino acids, underlining their potential as peptidomimetics and conformational probes (Campbell & Rapoport, 1996).
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand their stereochemistry and potential for further derivations. Dong et al. (1999) reported on the crystal structure of a tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, providing insights into the conformational preferences of such spirocyclic compounds (Dong et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Mode of Action
The exact mode of action of Tert-butyl 7-formyl-4-azaspiro[2It is known that the compound interacts with its targets to induce a biological response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 7-formyl-4-azaspiro[2These properties are crucial in determining the bioavailability of the compound .
Propriétés
IUPAC Name |
tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-4-9(8-14)12(13)5-6-12/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXPYZULLWVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)
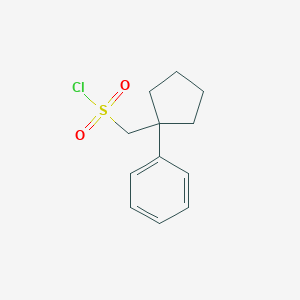
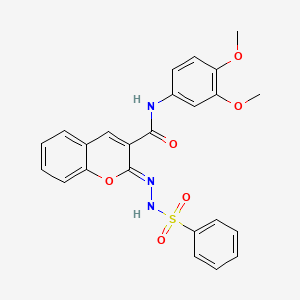
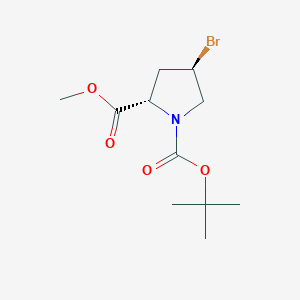
![3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874185.png)
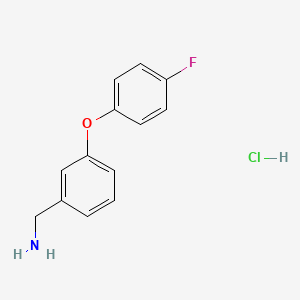
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
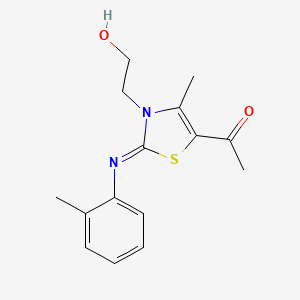
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)
![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)
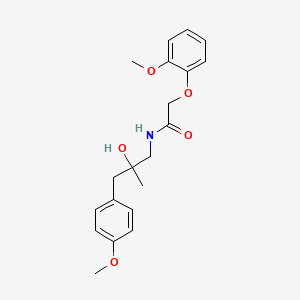

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2874197.png)
